Cas no 150059-62-4 (tert-Butyl 2-(pyridin-2-yl)acetate)

150059-62-4 structure
Productnaam:tert-Butyl 2-(pyridin-2-yl)acetate
CAS-nummer:150059-62-4
MF:C11H15NO2
MW:193.2423
CID:1028499
tert-Butyl 2-(pyridin-2-yl)acetate Chemische en fysische eigenschappen
Naam en identificatie
-
- tert-Butyl 2-(pyridin-2-yl)acetate
- tert-butyl 2-pyridin-2-ylacetate
- Pyridin-2-yl-acetic acid tert-butyl ester
-
- Inchi: InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
- InChI-sleutel: QWIGLFXNZSUNPE-UHFFFAOYSA-N
- LACHT: CC(C)(C)OC(=O)CC1=CC=CC=N1
Berekende eigenschappen
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
tert-Butyl 2-(pyridin-2-yl)acetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA75346-250mg |
Pyridin-2-yl-acetic acid tert-butyl ester |
150059-62-4 | 97% | 250mg |
$108.00 | 2024-04-20 | |
Aaron | AR001MZI-1g |
2-Pyridineacetic acid, 1,1-dimethylethyl ester |
150059-62-4 | 95% | 1g |
$223.00 | 2023-12-16 | |
1PlusChem | 1P001MR6-100mg |
2-Pyridineacetic acid, 1,1-dimethylethyl ester |
150059-62-4 | 95% | 100mg |
$74.00 | 2024-06-20 | |
1PlusChem | 1P001MR6-250mg |
2-Pyridineacetic acid, 1,1-dimethylethyl ester |
150059-62-4 | 95% | 250mg |
$110.00 | 2024-06-20 | |
Apollo Scientific | OR926158-1g |
Pyridin-2-yl-acetic acid tert-butyl ester |
150059-62-4 | 95% | 1g |
£362.00 | 2025-02-21 | |
Chemenu | CM173219-5g |
tert-butyl 2-(pyridin-2-yl)acetate |
150059-62-4 | 95% | 5g |
$593 | 2021-08-05 | |
Apollo Scientific | OR926158-250mg |
Pyridin-2-yl-acetic acid tert-butyl ester |
150059-62-4 | 95% | 250mg |
£134.00 | 2025-02-21 | |
Aaron | AR001MZI-250mg |
2-Pyridineacetic acid, 1,1-dimethylethyl ester |
150059-62-4 | 95% | 250mg |
$91.00 | 2025-02-13 | |
Aaron | AR001MZI-100mg |
2-Pyridineacetic acid, 1,1-dimethylethyl ester |
150059-62-4 | 95% | 100mg |
$54.00 | 2025-02-13 | |
Apollo Scientific | OR926158-100mg |
Pyridin-2-yl-acetic acid tert-butyl ester |
150059-62-4 | 95% | 100mg |
£81.00 | 2025-02-21 |
tert-Butyl 2-(pyridin-2-yl)acetate Gerelateerde literatuur
-
1. Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridinesDarapaneni Chandra Mohan,Sadu Nageswara Rao,Chitrakar Ravi,Subbarayappa Adimurthy Org. Biomol. Chem. 2015 13 5602
150059-62-4 (tert-Butyl 2-(pyridin-2-yl)acetate) Gerelateerde producten
- 2739-98-2(ethyl 2-(pyridin-2-yl)acetate)
- 5552-83-0(Ethyl 2-(6-methylpyridin-2-yl)acetate)
- 2229204-41-3(O-2-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-ylhydroxylamine)
- 1804719-50-3(4-(Difluoromethyl)-5-nitropyridine-2-methanol)
- 1807162-00-0(Methyl 3-bromo-5-cyano-4-ethylbenzoate)
- 1807016-70-1(4-Amino-3-fluoro-5-(trifluoromethoxy)benzyl chloride)
- 946338-71-2(1-{(9H-fluoren-9-ylidene)aminooxy}-3-4-(4-methylbenzenesulfonyl)piperazin-1-ylpropan-2-ol)
- 1343635-28-8(2-Methoxy-4-(4-methylpiperidin-1-yl)aniline)
- 899967-67-0(4-methoxy-N-(2-{(4-methylphenyl)methylsulfamoyl}ethyl)benzamide)
- 1541096-81-4(1,3,5-trifluoro-2-(isocyanatomethyl)benzene)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:150059-62-4)tert-Butyl 2-(pyridin-2-yl)acetate

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):219